molecular formula C11H20OS B2658573 4-(Cyclohexylsulfanyl)pentan-2-one CAS No. 1339740-03-2

4-(Cyclohexylsulfanyl)pentan-2-one

Cat. No. B2658573
CAS RN: 1339740-03-2
M. Wt: 200.34
InChI Key: WLMAXCOAEBGCOE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“4-(Cyclohexylsulfanyl)pentan-2-one” is a chemical compound with the CAS Number: 1339740-03-2 . It has a molecular weight of 200.35 and its IUPAC name is 4-(cyclohexylsulfanyl)-2-pentanone . It is a liquid at room temperature .


Molecular Structure Analysis

The molecular formula of “4-(Cyclohexylsulfanyl)pentan-2-one” is C11H20OS . The InChI Code is 1S/C11H20OS/c1-9(12)8-10(2)13-11-6-4-3-5-7-11/h10-11H,3-8H2,1-2H3 . This indicates that the molecule consists of 11 carbon atoms, 20 hydrogen atoms, and one each of sulfur and oxygen atoms.

Scientific Research Applications

Synthesis and Characterization of Metal Complexes

Research has involved synthesizing and characterizing metal complexes with specific ligands for applications in antibacterial and antioxidant studies. For instance, complexes of Co(II), Ni(II), Cu(II), and Zn(II) with a Schiff base ligand have shown significant antibacterial activity and potential as antioxidants (Ejidike & Ajibade, 2015).

Application in Medicinal Chemistry

Aliphatic rings, such as cyclopropanes, cyclobutanes, and others, are utilized in medicinal chemistry due to their beneficial physicochemical properties and as functional group bioisosteres. These compounds have been applied in drug development, highlighting the structural variety and potential utility of small ring systems in creating bioactive molecules (Bauer et al., 2021).

Antimicrobial Additives and Antiseptics

Derivatives of sulfanyl alkanes have been tested as antimicrobial additives to lubricating oils and antiseptics against bacteria and fungi, indicating the antimicrobial potential of sulfanyl-containing compounds (Dzhafarov et al., 2010).

Atmospheric Chemistry

Studies on the atmospheric chemistry of ketones, such as 2-pentanone and 2-heptanone, investigate their reactions with hydroxyl radicals, contributing to our understanding of photochemical air pollution. This research area could be relevant for assessing the environmental impact of volatile organic compounds, including 4-(Cyclohexylsulfanyl)pentan-2-one (Atkinson et al., 2000).

Advanced Synthesis Techniques

The development of new synthesis methods for creating complex molecules, including those with cyclopentanone structures, demonstrates the importance of innovative chemical reactions in producing novel compounds with potential applications across various fields (Wu et al., 2011).

Mechanism of Action

The mechanism of action of “4-(Cyclohexylsulfanyl)pentan-2-one” is not explicitly mentioned in the literature. The mechanism of action for a chemical compound typically refers to how it interacts with biological systems, which is not applicable in this case as this compound is not intended for human or veterinary use.

Safety and Hazards

The safety information available indicates that “4-(Cyclohexylsulfanyl)pentan-2-one” is potentially harmful. The hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing hands and other exposed areas thoroughly after handling .

properties

IUPAC Name

4-cyclohexylsulfanylpentan-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20OS/c1-9(12)8-10(2)13-11-6-4-3-5-7-11/h10-11H,3-8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLMAXCOAEBGCOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(=O)C)SC1CCCCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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